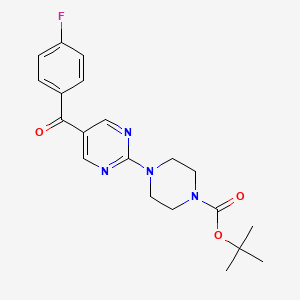
5-((6-Chlorohexyl)oxy)pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((6-Chlorohexyl)oxy)pentan-1-ol is an organic compound with the molecular formula C11H23ClO2 It is a chlorinated ether alcohol, characterized by the presence of a chlorohexyl group attached to a pentanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((6-Chlorohexyl)oxy)pentan-1-ol typically involves the reaction of 6-chlorohexanol with 1-bromopentane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified using standard techniques such as distillation or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
5-((6-Chlorohexyl)oxy)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 5-((6-Chlorohexyl)oxy)pentanal or 5-((6-Chlorohexyl)oxy)pentanoic acid.
Reduction: Formation of 5-((6-Chlorohexyl)oxy)pentane.
Substitution: Formation of 5-((6-Azidohexyl)oxy)pentan-1-ol or 5-((6-Thiocyanatohexyl)oxy)pentan-1-ol.
Applications De Recherche Scientifique
5-((6-Chlorohexyl)oxy)pentan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 5-((6-Chlorohexyl)oxy)pentan-1-ol depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The chlorohexyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid bilayers. Additionally, the hydroxyl group can form hydrogen bonds with biological targets, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-((6-Bromohexyl)oxy)pentan-1-ol: Similar structure but with a bromo group instead of a chloro group.
5-((6-Iodohexyl)oxy)pentan-1-ol: Similar structure but with an iodo group instead of a chloro group.
5-((6-Methoxyhexyl)oxy)pentan-1-ol: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
5-((6-Chlorohexyl)oxy)pentan-1-ol is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity. The chloro group can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s lipophilicity and ability to form hydrogen bonds contribute to its potential as a bioactive molecule.
Propriétés
IUPAC Name |
5-(6-chlorohexoxy)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23ClO2/c12-8-4-1-2-6-10-14-11-7-3-5-9-13/h13H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGCCFLLCSWKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCl)CCOCCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine Hydrochloride](/img/structure/B8089762.png)
![ethyl (9S)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B8089763.png)
![potassium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate](/img/structure/B8089767.png)









